1-{[1-(BENZENESULFONYL)-1,3-BENZODIAZOL-2-YL]SULFANYL}-3,3-DIMETHYLBUTAN-2-ONE
Overview
Description
1-{[1-(BENZENESULFONYL)-1,3-BENZODIAZOL-2-YL]SULFANYL}-3,3-DIMETHYLBUTAN-2-ONE is a complex organic compound that features a benzenesulfonyl group, a benzodiazole moiety, and a dimethylbutanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(BENZENESULFONYL)-1,3-BENZODIAZOL-2-YL]SULFANYL}-3,3-DIMETHYLBUTAN-2-ONE typically involves multiple steps:
Formation of the Benzodiazole Moiety: This can be achieved by reacting o-phenylenediamine with benzenesulfonyl chloride under acidic conditions.
Attachment of the Benzodiazole to the Dimethylbutanone: This step involves the nucleophilic substitution reaction where the benzodiazole moiety is attached to the dimethylbutanone structure through a sulfur linkage.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(BENZENESULFONYL)-1,3-BENZODIAZOL-2-YL]SULFANYL}-3,3-DIMETHYLBUTAN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
1-{[1-(BENZENESULFONYL)-1,3-BENZODIAZOL-2-YL]SULFANYL}-3,3-DIMETHYLBUTAN-2-ONE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[1-(BENZENESULFONYL)-1,3-BENZODIAZOL-2-YL]SULFANYL}-3,3-DIMETHYLBUTAN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the benzodiazole moiety can participate in π-π stacking interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pinacolone (3,3-Dimethylbutan-2-one): Shares the dimethylbutanone structure but lacks the benzenesulfonyl and benzodiazole groups.
Benzenesulfonic Acid: Contains the benzenesulfonyl group but lacks the benzodiazole and dimethylbutanone structures.
Uniqueness
1-{[1-(BENZENESULFONYL)-1,3-BENZODIAZOL-2-YL]SULFANYL}-3,3-DIMETHYLBUTAN-2-ONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity not found in simpler analogs.
Properties
IUPAC Name |
1-[1-(benzenesulfonyl)benzimidazol-2-yl]sulfanyl-3,3-dimethylbutan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-19(2,3)17(22)13-25-18-20-15-11-7-8-12-16(15)21(18)26(23,24)14-9-5-4-6-10-14/h4-12H,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWYNACMMLOAQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=NC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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